2-(Trifluoromethoxy)naphthalene-7-carboxylic acid
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Overview
Description
2-(Trifluoromethoxy)naphthalene-7-carboxylic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethoxylation reagents under specific conditions to achieve the desired substitution . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethoxy)naphthalene-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution can lead to a variety of substituted naphthalene compounds .
Scientific Research Applications
2-(Trifluoromethoxy)naphthalene-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism by which 2-(Trifluoromethoxy)naphthalene-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to certain enzymes or receptors. This can lead to modulation of biochemical pathways and physiological responses .
Comparison with Similar Compounds
- 2-(Trifluoromethoxy)benzoic acid
- 2-(Trifluoromethoxy)phenylacetic acid
- 2-(Trifluoromethoxy)benzaldehyde
Comparison: Compared to these similar compounds, 2-(Trifluoromethoxy)naphthalene-7-carboxylic acid exhibits unique properties due to the naphthalene ring structure, which can enhance its stability and reactivity.
Properties
Molecular Formula |
C12H7F3O3 |
---|---|
Molecular Weight |
256.18 g/mol |
IUPAC Name |
7-(trifluoromethoxy)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H7F3O3/c13-12(14,15)18-10-4-3-7-1-2-8(11(16)17)5-9(7)6-10/h1-6H,(H,16,17) |
InChI Key |
FOWURFBUIURNHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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